2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid
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Overview
Description
2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with an imine linkage to a phenyl-substituted butylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid typically involves the condensation of 3-oxo-1-phenylbutylidene with 2-aminobenzenesulfonic acid under acidic or basic conditions. The reaction can be carried out in the presence of a suitable catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and water.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the imine group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Sulfanilic acid: Contains an amino group attached to the benzene ring, used in dye production.
Toluenesulfonic acid: A methyl-substituted sulfonic acid with applications in organic synthesis.
Uniqueness
2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid is unique due to its specific structural features, such as the imine linkage and phenyl-substituted butylidene group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61355-99-5 |
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Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(3-oxo-1-phenylbutylidene)amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H15NO4S/c1-12(18)11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)22(19,20)21/h2-10H,11H2,1H3,(H,19,20,21) |
InChI Key |
XYGWBCVQSNBNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=NC1=CC=CC=C1S(=O)(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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